Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Historical Development of Aminothienopyridazines in Medicinal Chemistry
The aminothienopyridazine scaffold emerged as a critical pharmacophore in the early 21st century, driven by its unique heterocyclic architecture combining pyridazine and thiophene rings. Initial work by Crowe et al. (2012) demonstrated the efficacy of aminothienopyridazine derivatives as tau aggregation inhibitors, with compound 5-amino-N-cyclopropyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxamide showing promising pharmacokinetic properties. This foundational study catalyzed interest in structural modifications to optimize bioavailability and target specificity.
Subsequent research expanded into antimicrobial and anticancer applications. For example, Asif (2018) highlighted the broad-spectrum biological activity of thiopyridazine analogues, including antifungal and antituberculosis effects. The integration of substituents like methoxyphenyl and carboxamide groups, as seen in the target compound, reflects iterative refinements to enhance electronic and steric properties for drug-likeness.
Classification and Nomenclature of Thieno[3,4-d]Pyridazine Derivatives
Thieno[3,4-d]pyridazines belong to the bicyclic heterocycles classified under the International Union of Pure and Applied Chemistry (IUPAC) system as fused-ring systems. The core structure comprises:
- A pyridazine ring (six-membered di-nitrogen heterocycle) fused to a thiophene ring (five-membered sulfur-containing heterocycle) at positions 3 and 4.
The target compound’s systematic name derives from this framework:
- Ethyl carboxylate at position 1.
- 4-Methoxyphenyl substituent at position 3.
- 4-Oxo group at position 4.
- 4-Phenylbutanamido side chain at position 5.
This nomenclature aligns with IUPAC guidelines for polycyclic systems, prioritizing locants based on fusion points and substituent priorities.
Table 1: Structural Features of the Target Compound
| Position | Substituent | Functional Role |
|---|---|---|
| 1 | Ethyl carboxylate | Enhances solubility and stability |
| 3 | 4-Methoxyphenyl | Modulates electron density |
| 4 | Oxo group | Facilitates hydrogen bonding |
| 5 | 4-Phenylbutanamido | Optimizes target binding affinity |
Significance in Contemporary Pharmaceutical Research
The compound’s design addresses key challenges in central nervous system (CNS) drug development:
- Blood-brain barrier penetration : The 4-methoxyphenyl group improves lipophilicity, critical for CNS targeting.
- Tau protein inhibition : Analogous aminothienopyridazines inhibit tau fibrillization at IC₅₀ values <10 μM, relevant for Alzheimer’s disease therapeutics.
- Synthetic versatility : Ethyl carboxylate at position 1 allows facile derivatization via ester hydrolysis or amide coupling.
Recent work by Hassan Nazmy et al. (2022) on related esters underscores the role of microwave-assisted synthesis in achieving high yields (84%) and purity, a methodology applicable to scaling this compound.
Research Evolution and Landmark Discoveries
Key milestones in thieno[3,4-d]pyridazine chemistry include:
- 2009 : Identification of ATPZ inhibitors with oral bioavailability, enabling in vivo testing.
- 2016 : Development of intramolecular reductive cyclization for streamlined synthesis.
- 2022 : Optimization of microwave conditions for sulfur incorporation into the thiophene ring.
The target compound builds on these advances by combining a 4-phenylbutanamido side chain—a structural motif linked to enhanced pharmacokinetics in kinase inhibitors—with the established aminothienopyridazine core.
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5S/c1-3-34-26(32)23-20-16-35-24(27-21(30)11-7-10-17-8-5-4-6-9-17)22(20)25(31)29(28-23)18-12-14-19(33-2)15-13-18/h4-6,8-9,12-16H,3,7,10-11H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARLVRUBAOPSGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCCC3=CC=CC=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thienopyridazine core, followed by the introduction of the methoxyphenyl and phenylbutanamido groups. Common reagents used in these reactions include ethyl esters, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-efficiency catalysts and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[3,4-d]pyridazine derivatives are a versatile class of molecules with variations in substituents significantly altering their physicochemical and pharmacological properties. Below is a detailed comparison with two closely related analogs:
Table 1: Structural and Functional Comparison of Thieno[3,4-d]Pyridazine Derivatives
Key Observations
Substituent Electronic Effects: The 4-methoxyphenyl group in the target compound introduces electron-donating effects, contrasting with the 4-(trifluoromethyl)phenyl group in the analog from , which is strongly electron-withdrawing. This difference may influence π-π stacking interactions or binding to hydrophobic pockets in proteins . The 4-aminophenyl group in ’s compound enhances polarity and hydrogen-bonding capacity, making it more water-soluble but less membrane-permeable than the target compound .
Chain Length and Lipophilicity :
- The 4-phenylbutanamido chain (C₄) in the target compound provides greater lipophilicity compared to the 3-phenylpropanamido (C₃) chain in ’s analog. This could enhance cell membrane penetration but reduce aqueous solubility .
The amino-substituted compound () is likely optimized for interactions with polar active sites, such as kinases or enzymes requiring hydrogen-bond donors .
Biological Activity
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with notable structural features that contribute to its biological activity. This article explores the compound's biological properties, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities. Its molecular formula and weight are critical for understanding its interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃S |
| Molecular Weight | 346.41 g/mol |
| Structural Features | Thieno[3,4-d]pyridazine core with methoxy and phenylbutanamido groups |
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anti-inflammatory Effects : The presence of the methoxyphenyl group is associated with enhanced anti-inflammatory properties. Studies have shown that derivatives of thieno[3,4-d]pyridazine can inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent. Its structural components enhance binding interactions with bacterial enzymes, leading to inhibition of growth in various pathogenic strains.
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in disease processes. For instance, it has been tested against proteases and kinases relevant to cancer progression.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:
-
Study on Anti-inflammatory Properties :
- A study demonstrated that derivatives of thieno[3,4-d]pyridazine significantly reduced inflammation in animal models by inhibiting NF-kB signaling pathways.
- Results indicated a decrease in inflammatory markers such as IL-6 and TNF-alpha.
-
Antimicrobial Testing :
- In vitro assays showed that the compound exhibited activity against Gram-positive and Gram-negative bacteria.
- Minimum inhibitory concentrations (MIC) were established, highlighting its potential as a therapeutic agent against infections.
-
Enzyme Interaction Studies :
- Molecular docking simulations revealed high binding affinity to specific targets such as cyclin-dependent kinases (CDKs), suggesting potential applications in cancer therapy.
- Kinetic studies confirmed that the compound acts as a competitive inhibitor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
